molecular formula C17H15NO4 B8549578 Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate

Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate

Cat. No. B8549578
M. Wt: 297.30 g/mol
InChI Key: CQVGHRNBLPXJBR-UHFFFAOYSA-N
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Patent
US04596814

Procedure details

A mixture of 1.7 kg (5.2 mole) of 5-methoxy-2-[(2-methoxy-2-oxoethyl)phenylamino]benzoic acid methyl ester, and 303 g (5.6 mole) of sodium methoxide in 10.0 l of anhydrous methanol was stirred at reflux for 90 minutes. The mixture was cooled to 20° C., filtered, and treated with 336 g (320 ml, 5.6 mole) of glacial acetic acid. The mixture was cooled in ice, and the precipitated crude product was filtered and washed with cold methanol followed by hexane. There was obtained 1267 g (82% yield) of the indole product of analytical purity, mp 114°-116° C.
Name
5-methoxy-2-[(2-methoxy-2-oxoethyl)phenylamino]benzoic acid methyl ester
Quantity
1.7 kg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[N:12]([CH2:19][C:20]([O:22][CH3:23])=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C[O-].[Na+].C(O)(=O)C>CO>[CH3:23][O:22][C:20]([C:19]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:5]2[C:4]([C:3]=1[OH:2])=[CH:9][C:8]([O:10][CH3:11])=[CH:7][CH:6]=2)=[O:21] |f:1.2|

Inputs

Step One
Name
5-methoxy-2-[(2-methoxy-2-oxoethyl)phenylamino]benzoic acid methyl ester
Quantity
1.7 kg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)OC)N(C1=CC=CC=C1)CC(=O)OC)=O
Name
sodium methoxide
Quantity
303 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
320 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
the precipitated crude product
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC=C(C=C2C1O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1267 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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